REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[K+].[K+].[K+].C(=O)(OC(C)(C)C)[NH2:10].Br[C:18]1[CH:23]=[CH:22][C:21]([C:24]([C:26]([C:28]2[CH:33]=CC(Br)=[CH:30][CH:29]=2)=[O:27])=[O:25])=[CH:20][CH:19]=1.CN[CH2:37][CH2:38][NH:39]C>[Cu]I.C1COCC1>[NH2:10][C:18]1[CH:23]=[CH:22][C:21]([C:24]([C:26]([C:28]2[CH:33]=[CH:37][C:38]([NH2:39])=[CH:30][CH:29]=2)=[O:27])=[O:25])=[CH:20][CH:19]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)Br
|
Name
|
1
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
potassium phosphate
|
Quantity
|
46.2 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
13.92 g
|
Type
|
reactant
|
Smiles
|
C(N)(OC(C)(C)C)=O
|
Name
|
copper (I) iodide
|
Quantity
|
4.14 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A Schlenk flask was thoroughly flame-dried under vacuum
|
Type
|
CUSTOM
|
Details
|
These reagents were dried under vacuum
|
Type
|
ADDITION
|
Details
|
back-filled with nitrogen (three cycles)
|
Type
|
CUSTOM
|
Details
|
The reaction flask was sealed under nitrogen
|
Type
|
CUSTOM
|
Details
|
After bringing down to room temperature
|
Type
|
CUSTOM
|
Details
|
to remove the copper salts
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
to obtain yellow crystalline solid
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |